molecular formula C23H23FN2O3S B5124803 N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B5124803
分子量: 426.5 g/mol
InChIキー: UXISSXGKPXSOPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. FG-4592 belongs to the class of hypoxia-inducible factor (HIF) stabilizers, which are being investigated for their ability to treat anemia and other hypoxia-related disorders.

作用機序

FG-4592 works by inhibiting the activity of prolyl hydroxylase enzymes (PHDs), which are responsible for the degradation of N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide under normal oxygen conditions. By inhibiting PHD activity, FG-4592 stabilizes this compound, which then activates the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase EPO production and improve anemia in animal models and human clinical trials. It has also been shown to increase angiogenesis and improve glucose metabolism in animal models. FG-4592 has a half-life of approximately 6 hours and is metabolized primarily by the liver.

実験室実験の利点と制限

One advantage of FG-4592 in lab experiments is its ability to induce N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilization in a controlled manner. This allows for the study of this compound-dependent pathways and their role in various physiological processes. However, one limitation is the potential for off-target effects due to the complex nature of this compound-dependent pathways.

将来の方向性

There are several potential future directions for the research and development of FG-4592. One direction is the investigation of its therapeutic potential in other hypoxia-related disorders, such as chronic kidney disease and heart failure. Another direction is the study of its effects on non-N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide-dependent pathways, such as the immune system and cancer. Additionally, the development of more selective and potent N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizers may lead to improved therapeutic outcomes and reduced off-target effects.

合成法

FG-4592 is synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis of FG-4592 involves the condensation of 4-fluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting imine with N-(phenylsulfonyl)glycine methyl ester. The final step involves the deprotection of the methyl ester to obtain FG-4592.

科学的研究の応用

FG-4592 has been extensively studied for its therapeutic potential in treating anemia and other hypoxia-related disorders. It works by stabilizing the N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide protein, which regulates the production of erythropoietin (EPO) in the kidneys. EPO is a hormone that stimulates the production of red blood cells, and its deficiency is a common cause of anemia. FG-4592 has shown promising results in increasing EPO production and improving anemia in animal models and human clinical trials.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-17(2)18-8-14-21(15-9-18)26(30(28,29)22-6-4-3-5-7-22)16-23(27)25-20-12-10-19(24)11-13-20/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXISSXGKPXSOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。